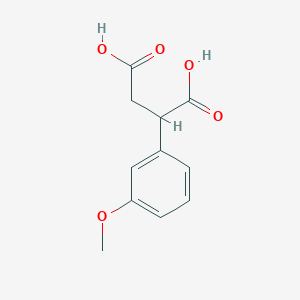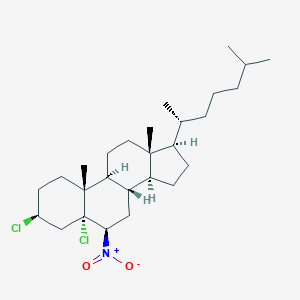![molecular formula C30H20O2S3 B107924 (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone CAS No. 19018-17-8](/img/structure/B107924.png)
(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone, also known as curcumin, is a naturally occurring polyphenolic compound found in turmeric. Curcumin has been extensively studied for its various biological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
Mechanism Of Action
The mechanism of action of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone is complex and involves multiple pathways. Curcumin has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin has also been shown to inhibit the activity of various enzymes, including COX-2, LOX, and MMPs.
Biochemical And Physiological Effects
Curcumin has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant effects by scavenging free radicals and increasing the activity of antioxidant enzymes. Curcumin has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone has been shown to have anticancer effects by inhibiting cell proliferation and inducing cell death.
Advantages And Limitations For Lab Experiments
One of the major advantages of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone is its low toxicity and high bioavailability. Curcumin is also readily available and relatively inexpensive. However, one of the major limitations of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many future directions for (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone research. One area of research is the development of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone analogs with improved solubility and bioavailability. Another area of research is the development of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone-based drug delivery systems. Additionally, further research is needed to elucidate the mechanisms of action of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone and its potential therapeutic effects in various diseases.
Synthesis Methods
Curcumin can be synthesized by various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The chemical synthesis of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone involves the condensation of acetylacetone and aromatic aldehydes in the presence of a base. The microbial synthesis of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone involves the use of microorganisms such as Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae.
Scientific Research Applications
Curcumin has been extensively studied for its various biological properties. It has been shown to have antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Curcumin has also been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, diabetes, and cardiovascular diseases.
properties
CAS RN |
19018-17-8 |
|---|---|
Product Name |
(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone |
Molecular Formula |
C30H20O2S3 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone |
InChI |
InChI=1S/C30H20O2S3/c31-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)29-33-30(35-34-29)26(22-15-7-2-8-16-22)28(32)24-19-11-4-12-20-24/h1-20H/b29-25+,30-26+ |
InChI Key |
WGSSHGZTWZDQDU-XDHTVYJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\SS/C(=C(/C(=O)C3=CC=CC=C3)\C4=CC=CC=C4)/S2)/C(=O)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C(=C2SC(=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)SS2)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2SC(=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)SS2)C(=O)C5=CC=CC=C5 |
synonyms |
α,α'-(1,2,4-Trithiolane-3,5-diylidene)bis(ω-phenylacetophenone) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



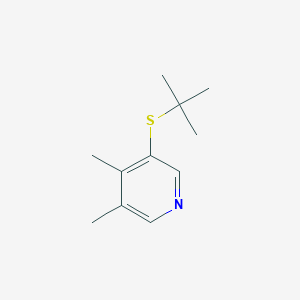
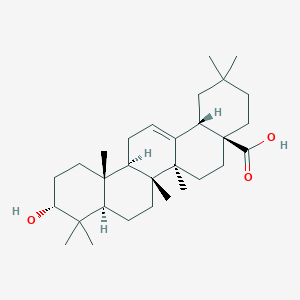

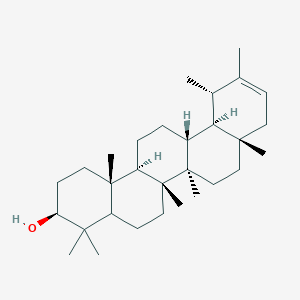
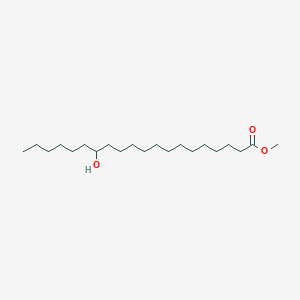
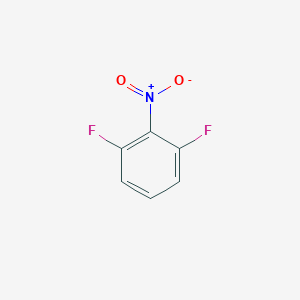
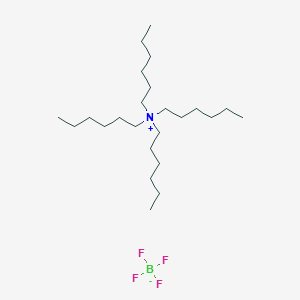
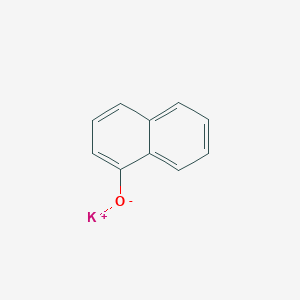
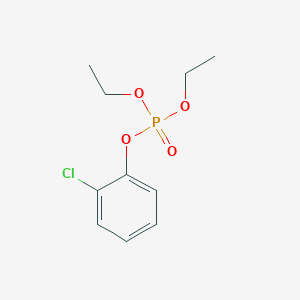
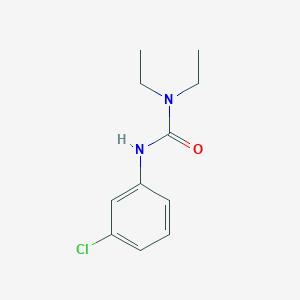
![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)
